molecular formula C12H15ClO2 B165482 2-Chloro-6-phenylhexanoic acid CAS No. 128409-71-2

2-Chloro-6-phenylhexanoic acid

Cat. No. B165482
M. Wt: 226.7 g/mol
InChI Key: OJBVZBJCKQECIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-phenylhexanoic acid is a chemical compound that is commonly used in scientific research. It is also known as Cl-HPHA and is synthesized using a specific method.

Mechanism Of Action

The mechanism of action of 2-Chloro-6-phenylhexanoic acid involves its inhibition of CPT-1. CPT-1 is responsible for transporting long-chain fatty acids into the mitochondria for oxidation. By inhibiting CPT-1, 2-Chloro-6-phenylhexanoic acid blocks the entry of fatty acids into the mitochondria, leading to a decrease in fatty acid oxidation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Chloro-6-phenylhexanoic acid are primarily related to its inhibition of fatty acid oxidation. Studies have shown that this inhibition can lead to a decrease in ATP production, an increase in glucose utilization, and alterations in insulin sensitivity. Additionally, 2-Chloro-6-phenylhexanoic acid has been shown to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chloro-6-phenylhexanoic acid in lab experiments is its specificity for CPT-1. This allows researchers to selectively inhibit fatty acid oxidation without affecting other metabolic pathways. However, one limitation of using this compound is its potential toxicity. High concentrations of 2-Chloro-6-phenylhexanoic acid can lead to cellular damage and apoptosis.

Future Directions

There are several future directions for research involving 2-Chloro-6-phenylhexanoic acid. One area of interest is the role of altered fatty acid metabolism in the development of metabolic disorders such as obesity and type 2 diabetes. Additionally, researchers are exploring the potential therapeutic applications of 2-Chloro-6-phenylhexanoic acid in the treatment of these disorders. Finally, studies are being conducted to identify novel compounds that can selectively inhibit CPT-1 with fewer toxic effects than 2-Chloro-6-phenylhexanoic acid.
Conclusion
In conclusion, 2-Chloro-6-phenylhexanoic acid is a chemical compound that is commonly used in scientific research to study the metabolism of fatty acids. Its specificity for CPT-1 makes it a valuable tool for researchers studying the effects of altered fatty acid metabolism on physiological processes. While it has some limitations, its potential therapeutic applications make it an area of interest for future research.

Synthesis Methods

The synthesis of 2-Chloro-6-phenylhexanoic acid involves the reaction of 6-phenylhexanoic acid with thionyl chloride and phosphorus pentachloride. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified using a column chromatography technique.

Scientific Research Applications

2-Chloro-6-phenylhexanoic acid is commonly used in scientific research as a tool to study the metabolism of fatty acids. It is used to inhibit the activity of carnitine palmitoyltransferase-1 (CPT-1), an enzyme that plays a crucial role in fatty acid oxidation. By inhibiting CPT-1, researchers can study the effects of altered fatty acid metabolism on various physiological processes.

properties

CAS RN

128409-71-2

Product Name

2-Chloro-6-phenylhexanoic acid

Molecular Formula

C12H15ClO2

Molecular Weight

226.7 g/mol

IUPAC Name

2-chloro-6-phenylhexanoic acid

InChI

InChI=1S/C12H15ClO2/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15)

InChI Key

OJBVZBJCKQECIR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCC(C(=O)O)Cl

Canonical SMILES

C1=CC=C(C=C1)CCCCC(C(=O)O)Cl

synonyms

2-chloro-6-phenylhexanoate
2-chloro-6-phenylhexanoic acid
2-CPH

Origin of Product

United States

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